

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde molecular structure

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Compound of Interest

Compound Name: *Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde*

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An In-depth Technical Guide to **Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde**

Abstract: This technical guide offers a comprehensive examination of **Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde**, a structurally unique benzocyclobutene derivative. The document provides a detailed exposition of its molecular architecture, validated synthetic protocols, thorough spectroscopic characterization, and an analysis of its distinct chemical reactivity. Emphasis is placed on its utility as a versatile synthetic intermediate, driven by the dual functionality of a reactive aldehyde and a strained bicyclic core. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis and medicinal chemistry.

Introduction: The Intersection of Aromaticity and Ring Strain

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, also known by the common name 4-carboxaldehydebenzocyclobutene, is an organic compound that commands significant interest in synthetic chemistry.^[1] Its molecular framework, which features a benzene ring fused to a cyclobutane ring, presents a fascinating interplay between the stability of an aromatic system and the high potential energy of a strained four-membered ring.^[2] This inherent strain is not a liability but rather a latent source of reactivity that can be harnessed for complex molecular constructions.^[3] The presence of a carbaldehyde group adds a layer of classical reactivity, making the molecule a versatile building block for creating intricate molecular architectures,

from novel polymers to analogs of natural products.[1][3] This guide will delineate the essential technical aspects of this compound, providing the necessary insights for its effective utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

The defining feature of this molecule is the benzocyclobutene (BCB) core, which is the basis for its IUPAC name, Bicyclo[4.2.0]octa-1,3,5-triene.[2] The aldehyde substituent at the 3-position (often referred to as the 4-position in common nomenclature) is a key functional handle.

Core Structural Attributes:

- Fused Bicyclic System:** A benzene ring and a cyclobutane ring share one bond, creating a strained bicyclic structure.
- Aromatic Character:** Despite the fusion and associated strain, the six-membered ring largely retains its aromatic properties.
- Reactive Functional Group:** The aldehyde group is conjugated with the aromatic ring, influencing its electronic properties and reactivity.[1]

A summary of its key physicochemical properties is provided below.

Property	Value	Source
CAS Number	112892-88-3	[4]
Molecular Formula	C ₉ H ₈ O	[4][5]
Molecular Weight	132.16 g/mol	[4][5]
IUPAC Name	bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde	[4]
Synonyms	Benzocyclobutane-4-carbaldehyde, 4-Carboxaldehydebenzocyclobutene	[1][4]

Synthesis and Purification: A Validated Protocol

The introduction of a formyl group onto the benzocyclobutene scaffold is most effectively achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficacy with electron-rich aromatic systems like benzocyclobutene.[6][7] The reaction utilizes a "Vilsmeier reagent," a mild electrophile generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl_3).[8]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details a reliable, step-by-step procedure for the synthesis and subsequent purification of **Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde**.

Causality Behind Choices:

- **Inert Atmosphere:** Prevents reaction with atmospheric moisture, which would decompose the Vilsmeier reagent and POCl_3 .
- **Low Temperature for Reagent Formation:** The reaction between DMF and POCl_3 is exothermic; low temperature controls the reaction rate and prevents side reactions.
- **Aqueous Work-up with Base:** The reaction is quenched with water to hydrolyze the intermediate iminium salt to the final aldehyde product. Sodium bicarbonate neutralizes the acidic byproducts.
- **Chromatographic Purification:** Ensures the removal of unreacted starting material and any side products, yielding a high-purity final compound.

Materials & Reagents:

- Benzocyclobutene (BCB)
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphoryl chloride (POCl_3)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (for column chromatography)
- Hexanes and Ethyl Acetate (for elution)

Step-by-Step Methodology:

- Vilsmeier Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N_2 or Ar), add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0°C . Add POCl_3 (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10°C . Stir the resulting mixture at 0°C for 30 minutes.
- Formylation Reaction: Dissolve Benzocyclobutene (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C .
- Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and saturated NaHCO_3 solution. Caution: This is an exothermic process with gas evolution.
- Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with DCM.
- Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO_4 .
- Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Final Product: Combine the pure fractions and remove the solvent in vacuo to yield **Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde** as a solid or oil.

Synthetic Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Spectroscopic Characterization

Structural verification is achieved through a combination of standard spectroscopic methods. The expected data are summarized below.

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

Proton Assignment	Approx. Chemical Shift (δ, ppm)	Multiplicity
Aldehydic H	9.8 - 10.0	s (singlet)
Aromatic H	7.2 - 7.8	m (multiplet)

| Benzylic CH₂ | ~3.2 | s (singlet) |

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

Carbon Assignment	Approx. Chemical Shift (δ, ppm)
Carbonyl C	~192
Aromatic C	125 - 150

| Benzylic CH₂ | ~30 |

Infrared (IR) Spectroscopy:

Functional Group	Characteristic Absorption (cm ⁻¹)
C=O Stretch (conjugated aldehyde)	~1690 (strong)
C-H Stretch (aldehyde)	~2820 and ~2720 (medium)
C=C Stretch (aromatic)	~1600, ~1475
C-H Stretch (sp ²)	3000 - 3100

| C-H Stretch (sp³) | 2850 - 2950 |

Chemical Reactivity and Synthetic Applications

The compound's utility stems from two distinct centers of reactivity: the aldehyde group and the strained cyclobutene ring.

Reactions at the Aldehyde Group

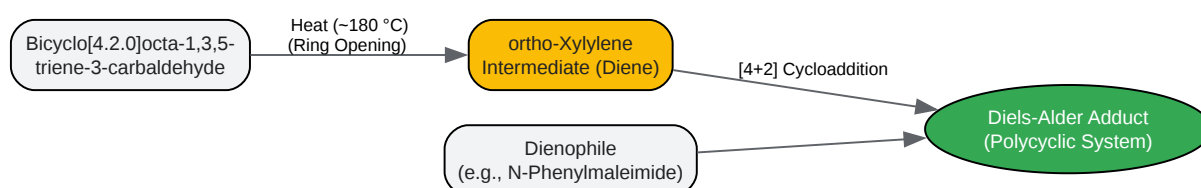
The aldehyde is a versatile functional group that participates in a wide array of transformations. [\[3\]](#)

- Oxidation: Can be readily oxidized to the corresponding Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. [\[3\]](#)[\[5\]](#)
- Reduction: Selective reduction yields the corresponding primary alcohol, (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol. [\[3\]](#)[\[5\]](#)
- Nucleophilic Addition: Serves as an electrophile for Grignard reagents, organolithiums, and enolates.
- Reductive Amination: Forms amines upon reaction with an amine and a reducing agent.
- Olefinations: Undergoes Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Reactions of the Strained Ring: Thermal Ring Opening

The most significant and unique reactivity of the benzocyclobutene core is its thermally induced electrocyclic ring-opening. [\[2\]](#) Upon heating to temperatures around 180 °C, the cyclobutene

ring opens to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This diene can be trapped in situ by a suitable dienophile in a Diels-Alder reaction to construct complex polycyclic systems.[2][3] This powerful transformation is a cornerstone of its application in advanced synthesis.



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Caption: Thermal generation of an o-xylylene and subsequent trapping.

Applications in Research and Development

- **Polymer Chemistry:** BCB-containing monomers are used to develop high-performance polymers and thermosetting resins with low dielectric constants, suitable for microelectronics.[2][9][10]
- **Medicinal Chemistry:** The rigid scaffold and versatile aldehyde handle make it a valuable starting material for synthesizing biologically active molecules and complex drug candidates.[3][5]
- **Total Synthesis:** The thermal ring-opening/Diels-Alder cascade is a powerful strategy for the rapid construction of the core structures of various natural products.

Safety and Handling

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is classified as harmful if swallowed, and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

- **Handling:** Use only in a well-ventilated area, preferably a chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side-shields, and a lab coat.

- Storage: Store in a tightly closed container in a cool, dry place.
- First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

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